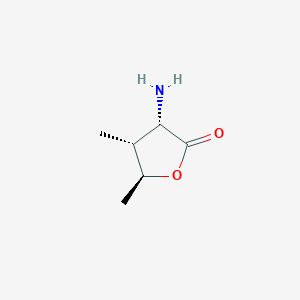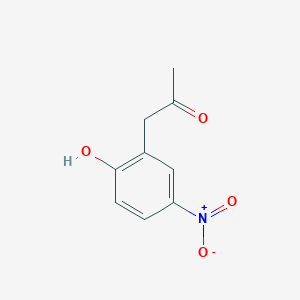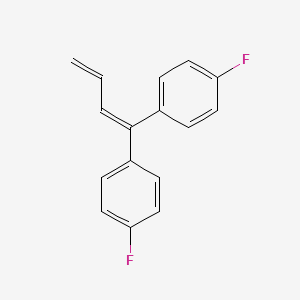
1,1-Bis(4-fluorophenyl)-buta-1,3-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-BIS-(4-FLUOROPHENYL)-BUTA-1,3-DIENE is an organic compound characterized by the presence of two fluorophenyl groups attached to a butadiene backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-BIS-(4-FLUOROPHENYL)-BUTA-1,3-DIENE typically involves the reaction of 4-fluorobenzaldehyde with a suitable diene precursor under controlled conditions. One common method is the Wittig reaction, where a phosphonium ylide reacts with 4-fluorobenzaldehyde to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then purified using column chromatography to isolate the pure compound.
Industrial Production Methods
On an industrial scale, the production of 1,1-BIS-(4-FLUOROPHENYL)-BUTA-1,3-DIENE may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography, can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
1,1-BIS-(4-FLUOROPHENYL)-BUTA-1,3-DIENE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Formation of 4-fluorobenzophenone or 4-fluorobenzoic acid.
Reduction: Formation of 1,1-bis-(4-fluorophenyl)butane.
Substitution: Formation of 1,1-bis-(4-hydroxyphenyl)-buta-1,3-diene or 1,1-bis-(4-aminophenyl)-buta-1,3-diene.
科学研究应用
1,1-BIS-(4-FLUOROPHENYL)-BUTA-1,3-DIENE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
作用机制
The mechanism of action of 1,1-BIS-(4-FLUOROPHENYL)-BUTA-1,3-DIENE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atoms can enhance its binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.
相似化合物的比较
Similar Compounds
- 1,1-BIS-(4-CHLOROPHENYL)-BUTA-1,3-DIENE
- 1,1-BIS-(4-METHYLPHENYL)-BUTA-1,3-DIENE
- 1,1-BIS-(4-METHOXYPHENYL)-BUTA-1,3-DIENE
Uniqueness
1,1-BIS-(4-FLUOROPHENYL)-BUTA-1,3-DIENE is unique due to the presence of fluorine atoms, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
属性
CAS 编号 |
3888-61-7 |
|---|---|
分子式 |
C16H12F2 |
分子量 |
242.26 g/mol |
IUPAC 名称 |
1-fluoro-4-[1-(4-fluorophenyl)buta-1,3-dienyl]benzene |
InChI |
InChI=1S/C16H12F2/c1-2-3-16(12-4-8-14(17)9-5-12)13-6-10-15(18)11-7-13/h2-11H,1H2 |
InChI 键 |
JTACHUIAXFOWNK-UHFFFAOYSA-N |
规范 SMILES |
C=CC=C(C1=CC=C(C=C1)F)C2=CC=C(C=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Amino-6-propylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13418631.png)
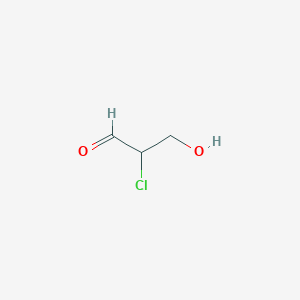
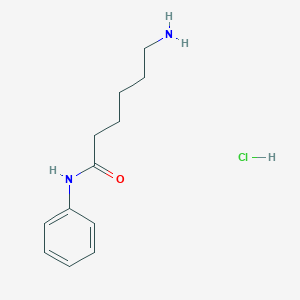

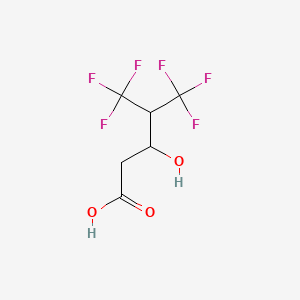

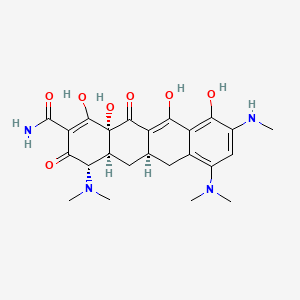

![4-Methyl-alpha-[2-(methylamino)ethyl]benzenemethanol](/img/structure/B13418669.png)

![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5S,8R,9S,10S,13S,14S,17S)-2,2,3,4,4-pentadeuterio-17-hydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13418676.png)
![(2R)-1-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13418693.png)
